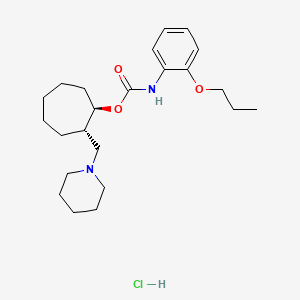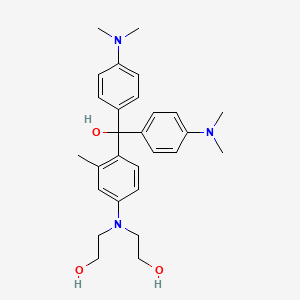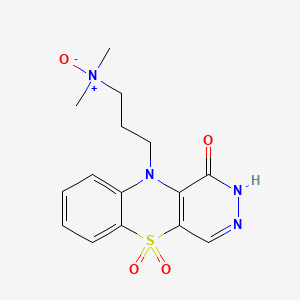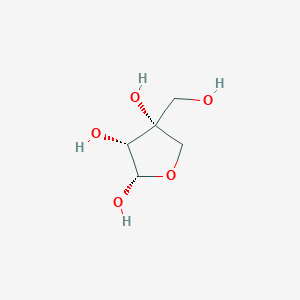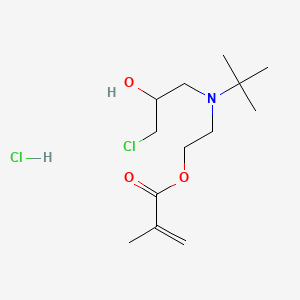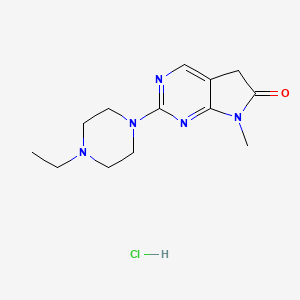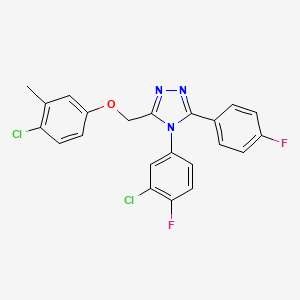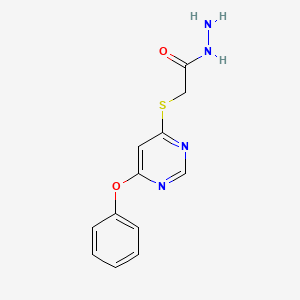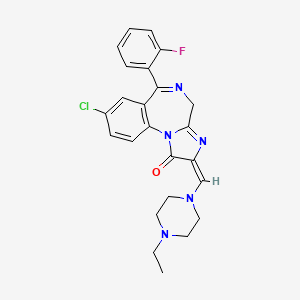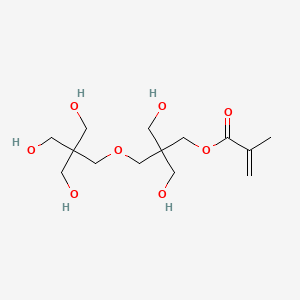
2-Propenoic acid, 2-methyl-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound. It is a derivative of 2-propenoic acid, commonly known as acrylic acid, and is esterified with a polyol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of 2-propenoic acid with the polyol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and medical devices.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Medicine: It is employed in the development of hydrogels and other biomaterials for medical applications.
Industry: The compound is used in the production of high-performance materials, such as resins and composites, due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it can interact with cellular components, facilitating drug delivery and tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester:
2-Propenoic acid, 2-methyl-, hexadecyl ester: This compound has a long alkyl chain, making it more hydrophobic and suitable for different applications.
Uniqueness
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its polyol ester structure, which imparts enhanced mechanical properties and chemical resistance. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
97953-20-3 |
|---|---|
Molecular Formula |
C14H26O8 |
Molecular Weight |
322.35 g/mol |
IUPAC Name |
[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O8/c1-11(2)12(20)22-10-14(6-18,7-19)9-21-8-13(3-15,4-16)5-17/h15-19H,1,3-10H2,2H3 |
InChI Key |
ARLZPYTZGIRZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


